6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole
Overview
Description
Synthesis Analysis
A novel class of quinoline derivatives was synthesized by Vivekanand et al. from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials . The specific synthetic route and reaction conditions are not provided here, but this information can be found in the original research paper.
Molecular Structure Analysis
The molecular formula of 6-chloro-2-(2-chlorophenyl)-1-methoxy-1H-1,3-benzimidazole is C15H10Cl2N2O. Its structure includes a benzimidazole core with chloro and methoxy substituents . For a visual representation, refer to the ChemSpider link here.
Scientific Research Applications
Structural and Spectroscopic Studies
- Structural Analysis : Research has investigated the structural and spectroscopic properties of benzimidazole derivatives, focusing on X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, bond distances, and angles, aiding in understanding the chemical behavior and potential applications of these compounds (Saral, Özdamar, & Uçar, 2017).
Biological and Medicinal Applications
- Antimicrobial Agents : Certain benzimidazole derivatives have been synthesized for their antimicrobial properties, demonstrating moderate activity against bacterial and fungal strains. This research highlights the potential of these compounds in addressing various microbial infections (Sah, Bidawat, Seth, & Gharu, 2014).
- Antifungal, Insecticidal, and Herbicidal Activities : Studies on benzimidazoles with different substituents have shown that they tend to exhibit antifungal activity, suggesting their use in agricultural and pharmaceutical industries (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
- Anti-HIV Activity : Certain benzimidazole derivatives have shown significant in vitro anti-HIV activity, marking them as potential candidates for developing anti-HIV drugs (Chimirri, Grasso, Monforte, Monforte, & Zappalà, 1991).
- Tyrosinase Inhibitors : Novel benzimidazole derivatives have been synthesized and evaluated as tyrosinase inhibitors, indicating their potential application in cosmetics, medicine, or food industry (Mahdavi, Ashtari, Khoshneviszadeh, Ranjbar, Dehghani, Akbarzadeh, Larijani, Khoshneviszadeh, & Saeedi, 2018).
Chemical and Material Science Applications
- Solvate Synthesis : Research has been conducted on the synthesis of stable solvates of benzimidazole derivatives, aiming to improve the stability and potential use of these compounds in various fields (Yamada, Goto, Yuasa, Yamaguchi, & Kogi, 1996).
Properties
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-1-methoxybenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-18-13-8-9(15)6-7-12(13)17-14(18)10-4-2-3-5-11(10)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXZNDRHVWJZJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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